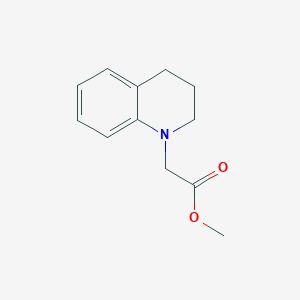

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

描述

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological properties and are often used in the synthesis of various pharmaceuticals and agrochemicals

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate typically involves the reaction of 3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

化学反应分析

Key Reaction:

Substrate : 6-Bromo-3,4-dihydroquinolin-2(1H)-one

Reagents : Sodium hydride (NaH), methyl bromoacetate

Conditions : Anhydrous DMF, room temperature, inert atmosphere

Yield : ~72%

| Step | Details |

|---|---|

| Base activation | NaH deprotonates the NH group of dihydroquinolinone. |

| Nucleophilic attack | Methyl bromoacetate reacts with the activated nitrogen. |

| Workup | Quenching with methanol, extraction with ethyl acetate, purification. |

This method is scalable and avoids harsh conditions, making it suitable for sensitive substrates.

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to yield carboxylic acid derivatives, enabling further derivatization.

Hydrolysis Reaction:

Substrate : Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Reagents : NaOH (aqueous), ethanol

Conditions : Room temperature, 10 hours

Product : 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid

Yield : 91%

Applications :

-

The carboxylic acid intermediate is used to synthesize amides via coupling agents like DCC .

-

Example: Reaction with β-naphthylethylenediamine yields bioactive amides (63–81% yields) .

Palladium-Catalyzed Coupling Reactions

The dihydroquinoline core participates in cross-coupling reactions to introduce substituents.

Heck–Matsuda Coupling:

Substrate : 2-Nitroanilines (precursor to dihydroquinoline derivatives)

Reagents : Aryl diazonium salts, acrylates, Pd catalyst

Conditions : Diazotization followed by coupling at 60°C

Yield : 56–87%

| Step | Outcome |

|---|---|

| Diazotization | Generates reactive aryl diazonium species. |

| Coupling | Introduces acrylate groups at the ortho position. |

| Reduction/Cyclization | Forms 3,4-dihydroquinolin-2-ones. |

This tandem process enables the synthesis of complex scaffolds in one pot .

Nucleophilic Substitution at the Dihydroquinoline Nitrogen

The NH group in 3,4-dihydroquinolin-2(1H)-one undergoes alkylation or acylation.

Acylation Example:

Substrate : 3,4-Dihydroquinolin-2(1H)-one

Reagents : Picolinoyl chloride, triethylamine

Conditions : CHCl₃, room temperature

Product : 1-Picolinoyl derivatives

Yield : 75%

Mechanism :

-

Deprotonation of NH by a base.

-

Nucleophilic attack on the acyl chloride.

Radical Tandem Cyclization

Under metal-free conditions, radical cyclization forms 3,4-disubstituted dihydroquinolin-2-ones.

Substrate : N-Methyl-N-phenylcinnamamide

Reagents : Pentane-2,4-dione, K₂S₂O₈

Conditions : Aqueous CH₃CN, 100°C

Yield : 51–65%

This method avoids metal contamination, making it ideal for pharmaceutical applications .

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Key Reference |

|---|---|---|---|

| Alkylation | NaH/DMF, rt | 72% | |

| Ester hydrolysis | NaOH/EtOH, rt | 91% | |

| Heck–Matsuda coupling | Pd catalyst, 60°C | 56–87% | |

| Radical cyclization | K₂S₂O₈, 100°C | 51–65% |

科学研究应用

Biological Activities

Research indicates that methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate exhibits significant biological activities. Notable applications include:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Antitumor Properties : Preliminary studies suggest potential activity against cancer cell lines.

- Anti-inflammatory Effects : Research into quinoline derivatives indicates possible anti-inflammatory actions.

Applications in Medicinal Chemistry

- Drug Development : The unique structural features of this compound make it a candidate for drug design focused on specific biological pathways.

- Enzyme Inhibition Studies : Investigations into its interactions with biological targets can provide insights into its mechanism of action.

- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems is crucial for its development as a therapeutic agent.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, suggesting potential use in antibiotic development.

- Cancer Research : Research focused on the antitumor effects showed that this compound could induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

作用机制

The mechanism of action of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Similar Compounds

3,4-Dihydroquinoline: A precursor in the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Quinoline: A parent compound with a wide range of pharmacological activities.

Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

生物活性

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features a dihydroquinoline scaffold, which is known for its significant medicinal properties. The compound's structure can be summarized as follows:

- Molecular Formula : C12H13N

- CAS Number : 1355194-29-4

The presence of the methyl ester group contributes to its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, the compound has shown significant cytotoxicity against A549 lung cancer cells and MDA-MB-231 breast cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 ± 1.5 |

| MDA-MB-231 (Breast Cancer) | 15 ± 2.0 |

| HCT-116 (Colon Cancer) | 20 ± 3.0 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

A significant study published in Pharmaceutical Biology highlighted the compound's potential as a dual-action agent against both microbial infections and cancer. The research involved in vitro testing where the compound was administered at varying concentrations to assess its efficacy:

- Study Design : A549 cells were treated with different concentrations of this compound for 24 hours.

- Results : The study found a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM.

Another investigation focused on the anti-inflammatory properties, where macrophages were treated with the compound prior to stimulation with lipopolysaccharides (LPS). The results indicated a significant reduction in cytokine release compared to untreated controls.

属性

IUPAC Name |

methyl 2-(3,4-dihydro-2H-quinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHSQPHGNLFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623400 | |

| Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-54-9 | |

| Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。